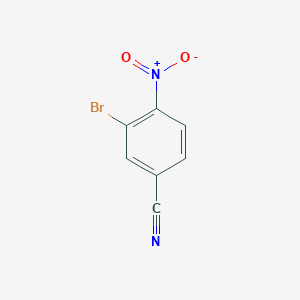

3-Bromo-4-nitrobenzonitrile

Descripción

Contextualization within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds that contain both a halogen atom and a nitrile (-C≡N) functional group attached to a carbon framework. ebsco.com The carbon-nitrogen triple bond in the nitrile group is a key reactive site, susceptible to a variety of transformations. ebsco.com The presence of a halogen atom further enhances the synthetic utility of these molecules by providing a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. ebsco.comvulcanchem.com

The reactivity of halogenated nitriles is significantly influenced by the nature and position of the halogen and other substituents on the aromatic ring. In the case of 3-Bromo-4-nitrobenzonitrile, the strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making the bromine atom susceptible to nucleophilic aromatic substitution. vulcanchem.com This is a key feature that distinguishes it from other halogenated nitriles and underpins its utility in organic synthesis.

Significance as a Precursor in Complex Molecular Architectures

The strategic placement of the bromo, nitro, and nitrile functionalities makes this compound a highly valuable intermediate for the construction of more intricate molecular structures. vulcanchem.com Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical modifications.

Key reactions involving this compound include:

Nucleophilic Aromatic Substitution: The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a handle for further derivatization, such as in the synthesis of pharmaceutical intermediates. This transformation is often a critical step in the development of compounds with potential biological activity.

Cross-Coupling Reactions: The bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds and the construction of biaryl systems.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, offering another route for molecular elaboration. ebsco.com

These reactions have been instrumental in the synthesis of a range of compounds, including those with potential applications in the pharmaceutical and agrochemical industries.

Overview of Current Research Trajectories and Gaps

Current research on this compound and related compounds is focused on several key areas. There is a continuous effort to develop more efficient and selective synthetic methods for its preparation and for its use in subsequent transformations. For instance, recent studies have explored novel catalytic systems, including noble metal-free catalysts like nitrogen-doped carbon nanotubes, for hydrogenation reactions of nitro-substituted compounds.

A significant area of investigation is its application in medicinal chemistry as a scaffold for the synthesis of novel bioactive molecules. Researchers are exploring its use as a starting material for compounds with potential antibacterial, antifungal, and anticancer properties.

Despite the progress, there are still research gaps to be addressed. A deeper understanding of the structure-activity relationships of its derivatives is needed to guide the design of more potent and selective therapeutic agents. Furthermore, the development of more sustainable and environmentally benign synthetic routes for both the compound itself and its derivatives remains an important goal for the chemical community.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₂ | nih.gov |

| Molecular Weight | 227.01 g/mol | nih.gov |

| Melting Point | 104-105 °C | |

| Boiling Point | ~300 °C at 760 mmHg | echemi.com |

| Density | 1.8 g/cm³ | echemi.com |

| Appearance | Yellow crystalline solid | |

| CAS Number | 102000-73-7 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBDEZITHKFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593535 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-73-7 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3 Bromo 4 Nitrobenzonitrile

Established Synthetic Routes and Mechanistic Investigations

The synthesis of 3-Bromo-4-nitrobenzonitrile can be achieved through several conventional routes, primarily involving the sequential functionalization of benzene (B151609) derivatives. The order and method of introducing the bromo, nitro, and cyano groups are critical and are dictated by the directing effects of the substituents.

Nitration of 3-Bromobenzoic Acid and Subsequent Transformations

One established pathway begins with 3-Bromobenzoic acid. The synthesis proceeds through two key transformations: the nitration of the aromatic ring followed by the conversion of the carboxylic acid group into a nitrile.

The nitration of 3-bromobenzoic acid is typically performed using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The substituents on the ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The bromine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Consequently, the nitronium ion is directed to the positions that are ortho or para to the bromine and meta to the carboxylic acid. This leads to the formation of 3-Bromo-4-nitrobenzoic acid. quora.comquora.com

The subsequent step involves the conversion of the carboxylic acid functional group of 3-Bromo-4-nitrobenzoic acid into a nitrile. A common laboratory method for this transformation is the dehydration of the corresponding primary amide. Alternatively, a one-pot reaction can be employed where the carboxylic acid is treated with reagents like phosphorus pentachloride in the presence of p-toluenesulfonamide (B41071) to directly yield the nitrile. orgsyn.org The reaction proceeds by converting the carboxylic acid to an acyl chloride, which then reacts with the sulfonamide; subsequent heating leads to the formation of the nitrile.

Bromination-Nitration Sequences of Benzonitrile (B105546) Derivatives

A more direct approach starts with benzonitrile or its simple derivatives, introducing the bromo and nitro groups sequentially. The order of these steps is crucial for obtaining the desired 3-bromo-4-nitro isomer due to the directing effects of the cyano and nitro groups.

A common and effective sequence involves the nitration of 3-bromobenzonitrile (B1265711). In this pathway, benzonitrile is first brominated. The cyano group (-CN) is a deactivating, meta-directing group, leading to the formation of 3-bromobenzonitrile. The subsequent nitration of 3-bromobenzonitrile with mixed acid under controlled, low-temperature conditions (e.g., 0–5°C) introduces a nitro group. On the 3-bromobenzonitrile intermediate, the bromine atom is ortho, para-directing, and the cyano group is meta-directing. Both groups direct the incoming nitro group to the 4- and 6-positions. The 4-position is generally favored, yielding this compound.

An alternative sequence begins with the bromination of 4-nitrobenzonitrile (B1214597). The synthesis starts with the nitration of benzonitrile to produce a mixture of isomers, from which 4-nitrobenzonitrile can be isolated. The subsequent bromination, often using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), introduces a bromine atom. In 4-nitrobenzonitrile, both the nitro and cyano groups are deactivating and meta-directing relative to their own positions. This directs the incoming bromine to the 3-position (which is meta to the cyano group and ortho to the nitro group), resulting in the target compound, this compound.

Table 1: Comparison of Bromination-Nitration Sequences

| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product |

|---|---|---|---|---|

| 3-Bromobenzonitrile | Nitration (HNO₃/H₂SO₄) | - | - | This compound |

| 4-Nitrobenzonitrile | Bromination (Br₂/FeBr₃) | - | - | This compound |

Multistep Synthesis Strategies Involving Selective Functionalization

More complex synthetic strategies rely on the careful manipulation of various functional groups to control regioselectivity. youtube.comlibretexts.org These multistep syntheses often involve protection, activation, and interconversion of functional groups to achieve the desired substitution pattern, which might be inaccessible through direct electrophilic substitution. asianpubs.orgnih.gov

One such strategy could involve starting with an aniline (B41778) derivative, for instance, 4-bromoaniline. The amino group is strongly activating and ortho, para-directing. To control the reaction, the amino group is often first protected, for example, as an acetanilide. Nitration of the protected intermediate would be followed by deprotection. mdpi.com The amino group could then be converted to the target nitrile group via a Sandmeyer reaction, which involves diazotization of the amine followed by reaction with a cyanide salt, such as cuprous cyanide. asianpubs.org This provides a versatile route where the sequence of introducing substituents can be altered significantly compared to direct substitution on a benzene ring.

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, safety, and scalability, modern synthetic chemistry has focused on advanced methodologies, including novel catalytic systems and continuous manufacturing processes.

Catalytic Strategies for Efficient Bromination and Nitration

The development of catalytic methods aims to enhance reaction rates, improve selectivity, and reduce waste compared to traditional stoichiometric approaches.

In the synthesis of this compound, a key catalytic step can be the introduction of the bromine atom via halogen exchange (HALEX). This is particularly useful if the corresponding chloro-derivative, 3-chloro-4-nitrobenzonitrile (B1354924), is a more accessible precursor. The transformation is a nucleophilic aromatic substitution (SₙAr) reaction, facilitated by the electron-withdrawing nitro and cyano groups. The reaction can be catalyzed by a copper(I) bromide (CuBr) and lithium bromide (LiBr) system in a polar aprotic solvent. Patent literature describes a similar process for related compounds, where an ortho-nitrobromobenzene is reacted with an alkali metal cyanide in the presence of a catalytic amount of cuprous cyanide and a phase transfer catalyst to produce the corresponding benzonitrile. google.com This highlights the utility of copper catalysis in the formation of both C-Br and C-CN bonds in these types of aromatic systems.

Table 2: Catalytic Halogen Exchange for Bromide Introduction

| Starting Material | Catalyst System | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 4-chloro-3-nitrobenzotrifluoride | CuBr (1 equiv), LiBr (2 equiv) | Benzonitrile | 180°C | 78% yield of 4-bromo-3-nitrobenzotrifluoride (B1268037) google.com |

| 4-chloro-3-nitrobenzotrifluoride | CuBr (0.1 equiv), LiBr (2 equiv) | Benzonitrile | 180°C | 83% conversion, 90% selectivity google.com |

For bromination reactions, alternatives to elemental bromine and a Lewis acid include systems like hydrobromic acid with hydrogen peroxide, which is considered a milder and safer option. mdpi.com

Exploration of Continuous Flow Methodologies in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, especially for potentially hazardous reactions like nitration. researchgate.net Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely, which can drastically reduce reaction times and improve yields. evitachem.com

The nitration step, which typically uses highly corrosive and exothermic mixed acids, is particularly well-suited for a continuous flow setup. researchgate.net By pumping the substrate solution and the nitrating agent through a microreactor or a coiled tube reactor, the reaction volume at any given moment is small, minimizing risk. The excellent heat exchange prevents thermal runaways and the formation of undesired byproducts, such as di-nitrated compounds. researchgate.net Similarly, bromination reactions can be performed in flow, enhancing control over the reaction conditions. Multistep syntheses of complex molecules, including pharmaceuticals, have been successfully converted into fully continuous processes, demonstrating the robustness of this technology for producing intermediates like this compound on an industrial scale. researchgate.netrotachrom.com

Green Chemistry Principles in Synthetic Design

The classical synthesis of this compound typically involves the nitration of 3-bromobenzonitrile using a mixture of nitric acid and sulfuric acid. While effective, this method generates significant acidic waste. Green chemistry principles encourage the development of more environmentally benign alternatives.

One approach towards a greener synthesis involves the use of solid acid catalysts or milder nitrating agents to reduce the use of strong acids. Another avenue is the exploration of solvent-free reaction conditions or the use of recyclable and less hazardous solvents. For instance, the use of ionic liquids as recyclable reaction media in nitration reactions is an area of active research. rsc.org Furthermore, optimizing reaction conditions, such as temperature and reaction time, can minimize energy consumption and the formation of byproducts.

A plausible greener synthetic route could involve the halogen exchange of a corresponding chloro- or fluoro-derivative. For example, a nucleophilic aromatic substitution (SNAr) reaction of 3-chloro-4-nitrobenzonitrile with a bromide source under milder conditions could offer an alternative pathway. The development of catalytic systems, potentially using transition metals, for the direct C-H bromination of 4-nitrobenzonitrile at the 3-position is another promising, though challenging, direction that aligns with the principles of atom economy.

Investigation of Reaction Mechanisms and Kinetics

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents: the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the deactivating but ortho-, para-directing bromo (-Br) group.

Electrophilic Aromatic Substitution Dynamics

The synthesis of this compound via nitration of 3-bromobenzonitrile is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.com The nitronium ion then attacks the electron-rich aromatic ring. masterorganicchemistry.comunacademy.com

The directing effects of the substituents on the 3-bromobenzonitrile ring are crucial in determining the regioselectivity of the nitration. The bromine atom, although deactivating, is an ortho-, para-director. The cyano group, being strongly electron-withdrawing, is a meta-director. Therefore, the incoming nitro group is directed to the positions ortho and para to the bromine and meta to the cyano group. The primary product formed is this compound, where the nitro group is positioned para to the bromine and ortho to the cyano group. A smaller amount of the isomer 3-bromo-2-nitrobenzonitrile (B6314979) may also be formed.

The rate-determining step in this reaction is the initial attack of the electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu The subsequent loss of a proton restores the aromaticity of the ring. msu.edu Kinetic studies of similar nitration reactions often reveal that the reaction is first order with respect to both the aromatic substrate and the nitrating agent. The reaction rate is also highly dependent on the temperature and the concentration of the acid catalyst.

Nucleophilic Aromatic Substitution Potential at the Bromine Position

The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). vulcanchem.com The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles.

For an SNAr reaction to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is para to the bromine atom, and the cyano group is meta. The para-nitro group is particularly effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

The mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Departure of the leaving group: The bromine atom is eliminated, and the aromaticity of the ring is restored. libretexts.org

The rate of this reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the electronic properties of the substituents on the aromatic ring. Kinetic studies of similar piperidinodebromination reactions have been used to quantify the effect of substituents on the reaction rate. rsc.org

Table 1: Comparison of Substitution Reactions on this compound

| Reaction Type | Reagent | Product Type | Key Feature |

| Electrophilic Aromatic Substitution (Synthesis) | HNO₃/H₂SO₄ on 3-bromobenzonitrile | This compound | Nitronium ion (NO₂⁺) acts as the electrophile. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RNH₂) | Substituted 4-nitrobenzonitrile | Activated by the electron-withdrawing nitro group. |

Influence of Substituent Effects on Reactivity

The reactivity of this compound is a direct consequence of the electronic effects of its substituents.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, especially at the ortho and para positions. vulcanchem.com

Cyano Group (-CN): Similar to the nitro group, the cyano group is strongly electron-withdrawing through induction and resonance, deactivating the ring towards electrophiles and activating it for nucleophiles.

The combined effect of these substituents makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic attack. The rate of nucleophilic substitution at the bromine position is significantly enhanced compared to a non-activated bromobenzene. Conversely, further electrophilic substitution on the this compound ring would be extremely difficult due to the strong deactivating effects of the nitro and cyano groups.

Kinetic studies on related systems, such as the piperidinodebromination of substituted 3-bromo-4-nitrobiphenyls, have demonstrated that electron-withdrawing substituents on a connected phenyl ring can further enhance the rate of nucleophilic substitution, a finding that can be explained by the Hammett relationship. rsc.org

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of 3 Bromo 4 Nitrobenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and understanding the chemical environment of atoms within a molecule. For 3-Bromo-4-nitrobenzonitrile, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation (e.g., ¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of protons and carbon atoms in a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The strong electron-withdrawing effects of the nitro and cyano groups deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm). Based on the substitution pattern, the following characteristics are anticipated:

A singlet for the proton at the C-2 position.

A doublet for the proton at the C-5 position.

A doublet for the proton at the C-6 position. The chemical shifts for these aromatic protons are generally expected to fall within the δ 7.5–8.5 ppm range. The coupling constants (J-values) between adjacent protons would further confirm their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: four for the quaternary carbons (C-1, C-3, C-4, and the cyano carbon) and three for the carbons bearing hydrogen atoms (C-2, C-5, C-6). The chemical shifts are influenced by the attached substituents. For instance, the carbon atom of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbons attached to the bromine (C-3) and the nitro group (C-4) would also have characteristic chemical shifts influenced by the electronegativity and resonance effects of these groups.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 8.5 | - | Singlet |

| H-5 | 7.5 - 8.5 | - | Doublet |

| H-6 | 7.5 - 8.5 | - | Doublet |

| C-1 (-CN) | - | Quaternary | - |

| C-2 | - | CH | - |

| C-3 (-Br) | - | Quaternary | - |

| C-4 (-NO₂) | - | Quaternary | - |

| C-5 | - | CH | - |

| C-6 | - | CH | - |

| -C≡N | - | ~115-125 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display strong absorption bands corresponding to its functional groups. Key expected vibrational modes include:

C≡N stretch: A sharp, intense band around 2230 cm⁻¹.

NO₂ stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-Br stretch: A band in the lower frequency region of the spectrum, generally around 550 cm⁻¹.

Aromatic C-H and C=C stretches: Vibrations associated with the benzene ring would appear in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and the symmetric NO₂ stretching vibrations are expected to produce strong signals in the Raman spectrum. Analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. niscpr.res.inresearchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Nitrile (-C≡N) | Stretching | ~2230 | Strong |

| Nitro (-NO₂) | Asymmetric Stretching | ~1520 | Weak/Medium |

| Nitro (-NO₂) | Symmetric Stretching | ~1340 | Strong |

| Bromo (-C-Br) | Stretching | ~550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

For this compound (C₇H₃BrN₂O₂), the molecular weight is approximately 227.01 g/mol . nih.govsigmaaldrich.com The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity at M⁺ and M+2. miamioh.edu

Key fragmentation pathways would involve the loss of the substituents:

Loss of the nitro group: A fragment ion corresponding to [M - NO₂]⁺ would be observed.

Loss of the bromine atom: A fragment ion corresponding to [M - Br]⁺ would be seen. These fragmentation patterns provide definitive evidence for the presence and connectivity of the substituents on the aromatic ring.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to perform geometry optimization to find the most stable conformation of this compound. niscpr.res.ingoogle.comnih.gov

These calculations would yield optimized bond lengths, bond angles, and dihedral angles. It is expected that the benzene ring may show slight distortions from perfect planarity due to the steric and electronic effects of the bulky and electronegative substituents. The orientation of the nitro group relative to the plane of the benzene ring is a key structural parameter that can be precisely determined through DFT calculations. Studies on similar nitro-substituted aromatics have shown that the nitro group is often slightly twisted out of the plane of the ring. chemicalbook.com

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov

For this compound, the presence of multiple strong electron-withdrawing groups (-CN and -NO₂) is expected to significantly lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's stability and reactivity. edu.krd A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis is particularly useful for understanding the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net

For this compound, the presence of strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, along with the bromine (-Br) substituent, creates a complex electronic environment within the aromatic system. NBO analysis elucidates the intramolecular charge transfer (ICT) and the stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The most significant interactions in molecules of this type involve the delocalization of electron density from lone pairs of the oxygen and bromine atoms to the antibonding orbitals of the benzene ring and the nitro and cyano groups. These hyperconjugative interactions, often denoted as n→π* or n→σ, lead to a more stable molecular system. mdpi.com The energy of these interactions (E(2)) quantifies the stabilization. In related nitro-substituted aromatic compounds, significant stabilization energies are observed for interactions involving the lone pairs of the nitro group's oxygen atoms and the π antibonding orbitals of the benzene ring, indicating substantial charge delocalization. researchgate.netmdpi.com

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (O) on NO₂ | π* (Benzene Ring) | n → π | Indicates significant electron delocalization from the nitro group to the aromatic ring, contributing to resonance stability. |

| LP (Br) | σ (C-C) | n → σ | Stabilizes the molecule through hyperconjugation between the bromine atom and the benzene ring's sigma framework. mdpi.com |

| π (Benzene Ring) | π (C≡N) | π → π | Represents charge transfer from the aromatic ring to the electron-withdrawing cyano group. |

| π (Benzene Ring) | π (NO₂) | π → π* | Shows delocalization from the ring into the nitro group, a key feature of nitroaromatic compounds. |

Prediction of Spectroscopic Signatures

The spectroscopic signatures of this compound are defined by the vibrational modes of its constituent functional groups. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies, which are then compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netacs.org

The predicted FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The key vibrational modes include the stretching of the nitrile group (C≡N), the symmetric and asymmetric stretching of the nitro group (NO₂), and the stretching of the carbon-bromine bond (C-Br).

The C≡N stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. worldscientific.com For this compound, this band is expected around 2230 cm⁻¹. The nitro group presents two strong characteristic bands: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. In this molecule, these are predicted at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-Br stretching vibration is expected at a much lower wavenumber, around 550 cm⁻¹. These assignments are consistent with values reported for analogous compounds like 2,6-Dibromo-4-nitrobenzonitrile, which shows IR peaks at 2232 cm⁻¹ (C≡N), 1525 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂). iucr.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C≡N Stretch | ~2230 | |

| NO₂ Asymmetric Stretch | ~1520 | |

| NO₂ Symmetric Stretch | ~1340 | |

| C-Br Stretch | ~550 |

Crystallographic Analysis

As of now, a detailed single-crystal X-ray diffraction study for this compound is not publicly available. However, valuable insights into its probable crystal structure and packing can be derived from the crystallographic analysis of structurally similar compounds, such as 2,6-Dibromo-4-nitrobenzonitrile. iucr.org

The analysis of 2,6-Dibromo-4-nitrobenzonitrile reveals that its molecules are planar and possess C₂v symmetry. iucr.org The crystal packing is dominated by specific intermolecular interactions. Notably, the structure features CN⋯Br contacts, where the nitrogen atom of the cyano group interacts with the bromine atoms of an adjacent molecule. iucr.org These interactions link the molecules into ribbons. Additionally, weak C—H⋯O hydrogen bonds are formed between the aromatic C-H groups and the oxygen atoms of the nitro groups. iucr.org

Together, these interactions organize the molecules into a planar sheet structure. iucr.org It is highly probable that the crystal structure of this compound is also governed by similar non-covalent interactions, including CN⋯Br contacts, C—H⋯O hydrogen bonds, and potential π-π stacking interactions, which would dictate the packing of the molecules in the solid state. Obtaining single crystals would be necessary to confirm the precise regiochemistry and three-dimensional arrangement.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₂Br₂N₂O₂ |

| Molecular Symmetry | C₂v |

| Key Intermolecular Interactions | CN⋯Br contacts, C—H⋯O hydrogen bonds |

| Crystal Structure Feature | Planar sheet structure |

Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 Nitrobenzonitrile

Transformations Involving the Bromine Moiety

The bromine atom on the 3-bromo-4-nitrobenzonitrile ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is modulated by the electronic effects of the adjacent nitro group and the meta-positioned nitrile group.

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating new carbon-carbon bonds, and the bromine atom of this compound serves as an effective electrophilic partner.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming biaryl structures. libretexts.org In a typical reaction, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is tolerant of various functional groups, and conditions can be optimized to achieve high yields. nih.gov For instance, the coupling of substituted bromobenzenes with phenylboronic acid often proceeds efficiently in solvents like aqueous ethanol (B145695) or dioxane at temperatures ranging from room temperature to 80 °C. researchgate.netchemspider.com

The Stille reaction offers another powerful method for C-C bond formation by coupling the organohalide with an organostannane reagent, also catalyzed by palladium. numberanalytics.comwikipedia.org This reaction is known for its high functional group tolerance and generally mild conditions. nih.gov Aryl bromides, including those with electron-withdrawing groups like 1-bromo-4-nitrobenzene, have been shown to couple efficiently with various organotin compounds to yield biaryls, alkenes, and alkynes. sigmaaldrich.comresearchgate.net The choice of palladium catalyst, ligands, and solvent is crucial for optimizing the reaction. numberanalytics.com

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dioxane/Water | Biaryl | libretexts.orgnih.gov |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd Catalyst (e.g., Pd(OAc)₂/Dabco) | Dioxane | Biaryl | wikipedia.orgresearchgate.net |

The bromine atom of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing capacity of the para-nitro group activates the C-Br bond toward nucleophilic attack.

This reactivity allows for the introduction of a range of functional groups. For example, reaction with sulfur nucleophiles like sodium hydrosulfide (B80085) (NaSH) can replace the bromine with a thiol group, a transformation useful in the synthesis of sulfur-containing heterocycles. Similarly, nitrogen nucleophiles such as amines can displace the bromide to form substituted anilines. scribd.comclockss.org The reaction of related activated aryl halides with amines is a well-established method for forming C-N bonds. In some synthetic routes, the bromine atom can also be replaced by a cyano group using reagents like cuprous cyanide, demonstrating the versatility of this position for introducing different functionalities. google.com

Table 2: Examples of Nucleophilic Displacement of Bromide

| Nucleophile | Reagent Example | Solvent | Product Functional Group | Ref. |

|---|---|---|---|---|

| Thiol | Sodium Hydrosulfide (NaSH) | DMF | -SH | |

| Amine | Piperidine | - | -N(C₅H₁₀) | scribd.com |

| Cyanide | Cuprous Cyanide (CuCN) | DMF | -CN | google.com |

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can be transformed into several other groups, most notably the amino group, through reduction.

The selective reduction of the nitro group in this compound to form 3-bromo-4-aminobenzonitrile is a crucial transformation. This must be done while preserving the bromine atom and the nitrile group. Several methods achieve this chemoselectivity.

Catalytic hydrogenation is a common approach, where hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used with a metal catalyst. unimi.it Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. However, conditions must be carefully controlled to avoid dehalogenation (removal of the bromine atom). unimi.it Studies have shown that for halogenated nitroarenes, using hydrazine hydrate with Pd/C under mild thermal conditions can selectively reduce the nitro group while leaving the C-Br bond intact. Alternative catalysts, such as nitrogen-doped carbon nanotubes (NCNTs), have been developed as noble-metal-free options for the selective hydrogenation of functionalized nitroaromatics, including 4-bromo-3-nitrobenzonitrile. google.com Other systems, like iron powder in acidic media or triethoxysilane (B36694) with an iron catalyst, also provide selective reduction of the nitro group in the presence of other reducible functionalities. rsc.org

Table 3: Conditions for Selective Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Product | Ref. |

|---|---|---|---|

| Hydrazine Hydrate / Pd/C | Methanol, Reflux | 3-Bromo-4-aminobenzonitrile | |

| H₂ / NCNTs | 100°C, 40 bar H₂ | 4-Amino-3-bromobenzonitrile | google.com |

| Triethoxysilane / Iron Catalyst | Acetonitrile, 80°C | 4-Bromoaniline (from 1-bromo-4-nitrobenzene) | rsc.org |

| Sodium Hydrosulfite | THF/Water | Amine | google.com |

| Electrocatalytic Reduction | Aqueous H₃PO₄, Redox Mediator | 4-Bromoaniline (from 1-bromo-4-nitrobenzene) | acs.org |

Besides complete reduction to an amine, the nitro group can undergo partial reduction to intermediate oxidation states. One significant transformation is the reduction of nitroarenes to N-arylhydroxylamines. This can be achieved using specific catalysts and conditions that halt the reduction at the hydroxylamine (B1172632) stage. unimi.it For example, catalytic hydrogenation over supported platinum catalysts can yield N-arylhydroxylamines. rsc.org This intermediate is valuable for further synthetic manipulations, including rearrangements and condensations. The reduction pathway generally proceeds from the nitro group to a nitroso intermediate, then to the hydroxylamine, and finally to the amine. unimi.it Controlling the reaction conditions allows for the isolation of these intermediates.

Reactivity of the Nitrile Group

The nitrile (-C≡N) group in this compound also possesses characteristic reactivity, although it is generally less reactive than the bromine atom or the nitro group under many conditions.

The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions with heating. vedantu.com This converts this compound into 3-bromo-4-nitrobenzoic acid. sigmaaldrich.comnih.gov This transformation is a standard reaction for nitriles and provides a route to the corresponding benzoic acid derivatives.

Another key reaction of nitriles is their interaction with organometallic reagents. Grignard reagents, for instance, can add to the electrophilic carbon of the nitrile group. vedantu.com Subsequent hydrolysis of the resulting imine intermediate typically yields a ketone. However, the presence of other reactive sites on the this compound molecule, such as the C-Br bond, could lead to competing reactions, making the selective transformation of the nitrile group with a Grignard reagent challenging without careful selection of reagents and conditions. rsc.orggoogle.comwalisongo.ac.id

Hydrolysis and Amidation Reactions

The nitrile functional group (-CN) in this compound is a key site for transformations such as hydrolysis and amidation, which convert it into other valuable functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under harsh conditions. This transformation typically requires strong acidic or basic media and elevated temperatures. For instance, the use of strong oxidizing agents like potassium permanganate (B83412) in an acidic medium can lead to the formation of 3-bromo-4-nitrobenzoic acid. nih.gov

Amidation: While direct amidation of this compound is a plausible transformation, specific documented examples are scarce in readily available literature. However, the formation of amide derivatives from related compounds, such as the synthesis of nonanoic acid (3-bromo-4-nitro-phenyl)-amide from 3-bromo-4-nitroaniline, suggests that the aromatic core is stable to amidation conditions. lookchem.com This implies that with appropriate reagents, the nitrile group could potentially be converted to a primary amide or, through reaction with amines, to N-substituted amides.

Table 1: Hydrolysis of this compound

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation/Hydrolysis | Potassium Permanganate (KMnO₄) | 3-Bromo-4-nitrobenzoic acid |

Reactions with Organometallic Reagents

The carbon-bromine bond in this compound provides a handle for forming new carbon-carbon bonds through reactions with organometallic reagents. However, the presence of the electrophilic nitro and nitrile groups requires careful selection of reagents and conditions to avoid undesired side reactions.

Grignard Reagents: The direct formation of a Grignard reagent from this compound is challenging due to the reactivity of the organomagnesium compound towards the nitrile and nitro groups. However, halogen-metal exchange reactions can be employed. For instance, related functionalized aryl halides like 4-iodo-3-nitrobenzonitrile (B178522) have been shown to react with sterically hindered Grignard reagents such as mesitylmagnesium bromide at low temperatures to form the corresponding arylmagnesium species. uni-muenchen.de This intermediate can then be used in subsequent reactions.

Organozinc Reagents: Organozinc reagents are known for their higher functional group tolerance compared to Grignard reagents. sigmaaldrich.com They can be prepared from aryl halides and activated zinc (Rieke® Zinc) in the presence of sensitive groups like nitriles and esters. sigmaaldrich.com A common strategy involves a halogen-magnesium exchange followed by transmetalation with a zinc salt like zinc bromide (ZnBr₂). This approach was successfully used for 4-iodo-3-nitrobenzonitrile, where the initially formed Grignard reagent was transmetalated to the more tolerant organozinc reagent, which then participated in a palladium-catalyzed cross-coupling reaction. uni-muenchen.de This methodology is applicable to substrates with highly electrophilic functionalities, including a nitro group. uni-muenchen.de

Table 2: Reactivity with Organometallic Reagents

| Reagent Type | Reaction Pathway | Key Considerations | Reference |

|---|---|---|---|

| Grignard Reagent | Halogen-metal exchange with hindered reagents at low temperature. | High reactivity can lead to side reactions with nitrile/nitro groups. | uni-muenchen.de |

| Organozinc Reagent | Prepared via transmetalation from Grignard or direct insertion of activated zinc. | Tolerates sensitive functional groups like nitriles and nitro groups. | uni-muenchen.desigmaaldrich.com |

Multi-functional Group Transformations and Chemoselectivity

A key aspect of the synthetic utility of this compound is the ability to selectively transform one functional group while leaving the others intact. This chemoselectivity is dictated by the choice of reagents and reaction conditions.

Chemoselective Reduction of the Nitro Group: The nitro group is often the most reactive site for reduction. It can be chemoselectively reduced to an amino group (forming 3-bromo-4-aminobenzonitrile) using various catalytic systems, while preserving the bromine atom and the nitrile group. This transformation is crucial for the synthesis of many pharmaceutical and agrochemical compounds.

Catalytic Hydrogenation: Classic methods include using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst.

Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) are also effective.

Modern Catalysts: More recent developments include the use of iron-based catalysts with silanes (e.g., triethoxysilane) or magnetically separable Fe-Ni nanoparticles, which offer high efficiency and selectivity at or near room temperature. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles through a nucleophilic aromatic substitution mechanism. This reaction is highly favored because the strong electron-withdrawing nitro group is located para to the bromine, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org This allows for the introduction of nucleophiles such as amines or thiols under appropriate conditions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This enables the connection of the benzonitrile (B105546) core to other aryl or vinyl groups. However, studies comparing isomers have noted that the reactivity of this compound in Suzuki coupling can be somewhat reduced due to steric hindrance from the adjacent nitro group.

Table 3: Chemoselective Transformations of this compound

| Reaction Type | Target Group | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Reduction | Nitro (-NO₂) | H₂/Pd-C, SnCl₂, Fe-catalyst/silane | 3-Bromo-4-aminobenzonitrile | rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Bromo (-Br) | Nucleophiles (e.g., amines, thiols) | 3-Substituted-4-nitrobenzonitriles | |

| Suzuki-Miyaura Coupling | Bromo (-Br) | Arylboronic acid, Pd catalyst | 3-Aryl-4-nitrobenzonitriles |

Applications and Advanced Research Horizons of 3 Bromo 4 Nitrobenzonitrile

Utilization in Organic Synthesis as a Building Block and Intermediatebenchchem.combenchchem.comcymitquimica.comnih.gov

3-Bromo-4-nitrobenzonitrile is a highly versatile organic compound valued as a building block and intermediate in complex chemical syntheses. cymitquimica.com Its utility stems from the specific arrangement of three distinct functional groups on the benzene (B151609) ring: a bromine atom, a nitro group (-NO₂), and a nitrile group (-CN). nih.gov This unique structure imparts a specific reactivity profile, making it a valuable precursor in a variety of chemical transformations. vulcanchem.com

The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, while the bromine atom serves as a reactive site for numerous coupling and substitution reactions. vulcanchem.com Key reactions involving this compound include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles. vulcanchem.com

Cross-Coupling Reactions: It is a suitable substrate for metal-catalyzed reactions like the Suzuki-Miyaura coupling.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂), opening pathways to a different class of derivatives.

These reactive capabilities allow chemists to introduce diverse functionalities and construct complex molecular architectures, underscoring its importance as a foundational component in synthetic organic chemistry. vulcanchem.com

In the field of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of pharmaceutical intermediates. chemscene.com It is particularly noted for its role in developing compounds with potential biological activities. Research has shown its application in the synthesis of novel antibacterial and antifungal agents.

The reactivity of the nitro group is often a key feature leveraged in drug development, as it can be transformed into an amino group, which is a common feature in many active pharmaceutical ingredients (APIs). This transformation allows for further molecular modifications to enhance the therapeutic efficacy and target specificity of the final drug candidate. Its structural framework has been identified as a valuable scaffold for building bioactive molecules.

The structural motifs present in this compound are also valuable in the agrochemical industry. The compound is utilized as an intermediate in the synthesis of new crop protection agents. While specific, large-scale agrochemical products derived directly from this compound are not extensively documented in public literature, its analogs, such as 3-Bromonitrobenzene and 4-Bromo-3-nitrobenzonitrile, are used in the synthesis of important agrochemicals, including herbicides. nbinno.com The chemical properties that make it useful in pharmaceuticals, namely its capacity for controlled, selective reactions, are equally applicable to the creation of complex molecules for agricultural use.

This compound also functions as an intermediate in the synthesis of dyes and pigments. The aromatic nitro and cyano groups are classic components of chromophores, the parts of a molecule responsible for its color. By undergoing chemical reactions such as diazotization (after reduction of the nitro group) and coupling, this intermediate can be converted into a variety of dyestuffs. Related compounds, including 3-Bromo-4-nitroaniline and 3-Bromo benzanthrone, are established precursors in the manufacture of various dyes. lookchem.comzxchem.com The presence of the bromine atom offers an additional site for modification, allowing for the fine-tuning of the final color and performance properties of the dye or pigment. vulcanchem.com

Research in Materials Science and Functional Materials Developmentbenchchem.combenchchem.comnih.gov

The unique electronic and structural properties of this compound make it a compound of interest in materials science and the development of novel functional materials. Its rigid, planar structure combined with electron-withdrawing groups makes it a candidate for incorporation into more complex systems designed for specific electronic or optical applications.

In polymer chemistry, this compound is explored as a monomer or a modifying agent for creating specialty polymers. Its functional groups allow it to be incorporated into polymer backbones or as pendant groups through various polymerization techniques. The introduction of its polar nitrile and nitro groups can be used to alter the physical and chemical properties of polymers, such as thermal stability, solubility, and dielectric constant. Research in this area focuses on developing advanced polymers with tailored characteristics for specialized applications.

The development of materials with nonlinear optical (NLO) properties is a significant area of materials science research. NLO materials can alter the properties of light and are essential for technologies like optical computing and telecommunications. A common molecular design for NLO materials involves an aromatic system with strong electron-donating and electron-withdrawing groups.

This compound possesses two powerful electron-withdrawing groups (nitro and nitrile). guidechem.com This creates a significant dipole moment and high molecular polarizability, which are key indicators of potential NLO activity. While established applications are still an area of active research, its molecular framework makes it a promising candidate for the synthesis of new organic NLO materials. Computational studies on its electronic properties help predict its potential for such applications. guidechem.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 102000-73-7 | nih.govchemscene.com |

| Molecular Formula | C₇H₃BrN₂O₂ | nih.govcymitquimica.comchemscene.com |

| Molecular Weight | 227.01 g/mol | cymitquimica.comchemscene.com |

| Appearance | Yellow crystalline solid |

| Melting Point | 104–105°C | |

Table 2: Synthetic Utility of this compound

| Application Area | Role of Compound | Key Reactions | Resulting Products | Source |

|---|---|---|---|---|

| Pharmaceuticals | Intermediate | Reduction, Substitution | Antibacterial & Antifungal agents | |

| Agrochemicals | Intermediate | Cross-coupling, Substitution | Crop protection chemicals | |

| Dyes & Pigments | Precursor | Diazotization, Coupling | Azo dyes, Pigments | lookchem.com |

| Materials Science | Monomer/Modifier | Polymerization | Specialty polymers, NLO materials | guidechem.com |

Investigations in Medicinal Chemistry (as an intermediate)

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. Its unique structure, featuring a bromine atom, a nitro group, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modifications. This versatility allows for its use as a foundational building block in the development of novel pharmaceutical compounds.

Research has demonstrated the utility of this compound in the synthesis of various heterocyclic compounds, which are key scaffolds in many biologically active molecules. For instance, it serves as a starting material for the preparation of pyrimido[4,5-b]indole derivatives. google.com These derivatives are of interest in medicinal chemistry for their potential to treat a range of conditions, including inflammatory disorders, autoimmune diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.com

Furthermore, this compound is employed in the synthesis of inhibitors for specific enzymes, such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). IRAK4 is a key protein involved in inflammatory and autoimmune responses, as well as in certain types of cancer. google.com The ability to synthesize inhibitors for such targets highlights the importance of this compound in drug discovery programs aimed at developing new treatments for these diseases. google.com A specific example involves a Suzuki coupling reaction where this compound is reacted with methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate to create a more complex molecular structure. google.com

The reactivity of the nitro group is also a key feature in its application, as it can be reduced to an amino group, allowing for further chemical transformations and the introduction of new functional groups to modulate the biological activity of the final compound. This adaptability makes this compound a crucial component in the synthetic pathways of diverse pharmaceutical agents.

Table 1: Selected Applications of this compound as a Synthetic Intermediate in Medicinal Chemistry

| Target Compound Class | Therapeutic Area of Interest | Role of this compound |

|---|---|---|

| Pyrimido[4,5-b]indole derivatives | Inflammatory diseases, autoimmune disorders, neurodegenerative diseases | Starting material for the synthesis of the core heterocyclic structure. google.com |

| IRAK4 Inhibitors | Inflammatory diseases, autoimmune diseases, cancer | Key building block in the synthesis of tricyclic heteroaryl compounds. google.com |

Emerging Research Areas and Potential Future Applications

The utility of this compound as a versatile synthetic intermediate is paving the way for its exploration in new and emerging areas of research. While its role in the synthesis of specific therapeutic agents is established, its potential extends to the development of novel materials and broader applications in medicinal chemistry.

One emerging area is its use in the creation of advanced materials, such as specialized polymers and dyes. The reactive nature of its functional groups allows for incorporation into larger molecular assemblies, potentially leading to materials with unique optical or electronic properties. Although this application is still in the exploratory phase for this compound itself, related compounds have shown promise in this field.

In medicinal chemistry, future applications may focus on leveraging the unique electronic properties conferred by the bromo, nitro, and cyano groups to design molecules that target specific biological pathways with high selectivity. The electron-withdrawing nature of the nitro and cyano groups, combined with the reactivity of the bromine atom in cross-coupling reactions, makes it an ideal scaffold for combinatorial chemistry approaches to drug discovery. vulcanchem.com This could accelerate the identification of lead compounds for a variety of diseases.

Furthermore, there is potential for its use in the synthesis of agrochemicals, an area where related nitroaromatic compounds have found application. The structural motifs derived from this compound could lead to the development of new pesticides or herbicides.

As research continues, it is anticipated that new catalytic methods and reaction conditions will further expand the synthetic utility of this compound, opening up novel avenues for the creation of complex and biologically active molecules for a wide range of scientific and industrial applications.

Safety Considerations and Handling in Advanced Chemical Research

Hazard Assessment in Laboratory and Industrial Settings

Toxicological Profile:

The toxicological properties of 3-Bromo-4-nitrobenzonitrile have not been extensively studied. However, based on data from analogous compounds, it is prudent to consider it a hazardous substance. coleparmer.com The presence of the nitrile group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. cdnisotopes.com Aromatic nitro compounds are known to be toxic and can be absorbed through the skin. coleparmer.com Prolonged exposure to some nitroaromatic compounds has been linked to anemia and methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. coleparmer.com

Physicochemical Hazards:

While not classified as an explosive, nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. cymitquimica.com The presence of the nitro group also suggests that the compound may be incompatible with strong reducing agents.

GHS Classification (Inferred):

Based on the hazard profiles of structurally similar compounds such as 1-bromo-4-nitrobenzene, 4-bromobenzonitrile, and 3-nitrobenzonitrile, the following Globally Harmonized System (GHS) classification for this compound can be inferred:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed cdnisotopes.com |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin cymitquimica.com |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled cymitquimica.com |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation cdnisotopes.com |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation cdnisotopes.com |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation cdnisotopes.com |

Safe Handling and Storage Protocols

Given the inferred hazards, strict adherence to safety protocols is paramount when handling this compound in a research or industrial setting.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure. This includes:

Eye Protection: Chemical splash goggles or a face shield should be worn at all times. ucsf.edu

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. sunlinesupply.comfsu.edu It is important to check the glove manufacturer's compatibility chart for specific breakthrough times.

Skin and Body Protection: A lab coat, preferably flame-retardant, should be worn, along with closed-toe shoes. ucsf.edu

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. osha.gov

Engineering Controls:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. apolloscientific.co.uk

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage:

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

Containers: The compound should be stored in a tightly sealed, properly labeled container. trustrade.ae

Conditions: Store in a cool, dry, and dark place, away from direct sunlight and heat sources. trustrade.aerochester.edu Some related compounds are noted to be light-sensitive. labtag.comcamlab.co.uk

Incompatibilities: It should be stored separately from strong oxidizing agents, strong bases, and reducing agents. cymitquimica.com

Spill and Decontamination Procedures:

In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. cuny.eduyoutube.com

Small Spills: For small spills, the material can be absorbed with an inert material, such as vermiculite (B1170534) or sand, and placed in a sealed container for disposal. cuny.edu

Large Spills: For larger spills, the area should be cordoned off, and emergency services should be contacted.

Decontamination: The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water. lsuhsc.edu

Waste Management and Environmental Impact Considerations

The disposal of this compound and its waste products must be handled in accordance with local, state, and federal regulations for hazardous waste. regulations.gov

Waste Disposal:

As a halogenated and nitrated aromatic compound, this compound is considered a hazardous waste. westlaw.comuakron.edu

Segregation: Waste containing this compound should be segregated from other waste streams, particularly non-halogenated waste, to facilitate proper disposal.

Labeling and Storage: Waste containers must be clearly labeled with the contents and associated hazards and stored in a designated hazardous waste accumulation area.

Disposal Method: The primary method of disposal for this type of waste is incineration at a licensed hazardous waste facility. illinois.gov

Environmental Impact:

The release of this compound into the environment should be strictly avoided due to its potential for persistence and toxicity.

Persistence and Bioaccumulation: Brominated and nitrated aromatic compounds can be persistent in the environment and may bioaccumulate in the food chain. nih.govnih.govresearchgate.netifoodmm.cn

Aquatic Toxicity: Many nitroaromatic compounds are toxic to aquatic organisms. nih.gov

Biodegradation: While some nitroaromatic compounds can be biodegraded under specific conditions, the process can be slow, and the degradation products may also be hazardous. nih.govcswab.orgarizona.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-nitrobenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzonitrile derivatives. A plausible route is bromination followed by nitration. For example, bromination of 4-nitrobenzonitrile using Br₂ in the presence of FeBr₃ as a catalyst, or nitration of 3-bromobenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes monitoring reaction kinetics via TLC and adjusting stoichiometry to minimize byproducts like di-substituted isomers .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- IR : Look for characteristic absorption bands: C≡N stretch (~2230 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹), and C-Br stretch (~550 cm⁻¹). Compare with reference spectra of analogous bromo-nitro compounds .

- ¹H NMR : Aromatic protons appear as a doublet (H-2 and H-6) and a singlet (H-5) in the δ 7.5–8.5 ppm range. The electron-withdrawing nitro and cyano groups deshield adjacent protons.

- MS : The molecular ion peak (M⁺) at m/z 227 (C₇H₃BrN₂O₂) and fragments corresponding to Br loss (M–79) and NO₂ loss (M–46) confirm the structure .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates the product from unreacted precursors or isomers. Recrystallization from ethanol or acetone can further enhance purity, monitored by HPLC (>95% purity) .

Advanced Research Questions

Q. How do computational methods predict regioselectivity in the nitration of 3-bromobenzonitrile to form this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution. The nitro group's meta-directing effect and the cyano group's para-directing influence create competing regiochemical outcomes. Fukui indices and electrostatic potential maps identify the most reactive positions, favoring nitration at the 4-position relative to bromine .

Q. What catalytic systems enable efficient cross-coupling reactions (e.g., Suzuki) with this compound, given its electron-withdrawing substituents?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands enhance stability in electron-deficient systems. Microwave-assisted conditions (100–120°C, DMF) and aryl boronic acids with electron-donating groups improve coupling efficiency. Monitoring via GC-MS ensures minimal dehalogenation side reactions .

Q. How do the nitro and cyano groups influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with exothermic peaks in DSC correlating to nitro group degradation. Photostability studies under UV light (254 nm) reveal partial denitration, monitored by HPLC and IR spectroscopy. Stabilizers like antioxidants (e.g., BHT) can mitigate degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate using multiple techniques:

- Melting Point : Compare DSC data with literature values (e.g., 145–148°C) and check for polymorphic forms via X-ray diffraction .

- Spectral Data : Replicate NMR/IR under standardized conditions (solvent, concentration). If inconsistencies persist, assess impurity profiles via LC-MS or elemental analysis .

Applications in Experimental Design

Q. What strategies minimize isomer formation during the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.